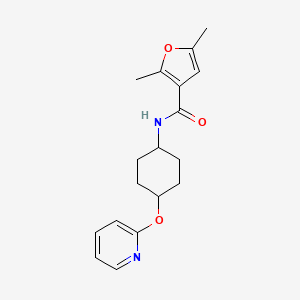

2,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide

Description

This compound features a furan-3-carboxamide core linked to a trans-(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl group. The pyridin-2-yloxy substituent introduces hydrogen-bonding capabilities, while the 2,5-dimethylfuran moiety may enhance lipophilicity. Though direct pharmacological data are unavailable in the provided evidence, structurally related compounds in patents suggest applications in medicinal chemistry, possibly targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name |

2,5-dimethyl-N-(4-pyridin-2-yloxycyclohexyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-12-11-16(13(2)22-12)18(21)20-14-6-8-15(9-7-14)23-17-5-3-4-10-19-17/h3-5,10-11,14-15H,6-9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGFUJXFTNOTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-3-carboxylic acid derivative, followed by the introduction of the cyclohexyl group through a nucleophilic substitution reaction. The pyridin-2-yloxy group is then attached via an etherification reaction. The final step involves the formation of the carboxamide bond through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Types of Reactions:

Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.

Reduction: The carboxamide group can be reduced to an amine under suitable conditions, such as using lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of specific precursors that incorporate furan and pyridine moieties. The structural characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration and interactions within the crystal lattice.

Recent studies have highlighted the biological activities associated with compounds containing furan and pyridine derivatives. For instance, derivatives based on furan have demonstrated significant biological activities including:

- Anticancer Properties : Some furan derivatives have been shown to stabilize G-quadruplex DNA structures, which are implicated in cancer biology. This stabilization may lead to novel therapeutic strategies for senescence-mediated anticancer therapies .

- Anti-inflammatory Effects : Compounds similar to 2,5-dimethyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide are being investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Medicinal Chemistry Applications

The incorporation of pyridine and furan groups into drug design has been a focus in medicinal chemistry due to their ability to modulate biological targets effectively. Some specific applications include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been evaluated for their inhibitory effects on enzymes like COX-1 and COX-2, which are important targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antiviral Activity : Certain derivatives have shown inhibitory activity against viruses such as dengue and yellow fever, indicating potential use in antiviral drug development .

Case Studies

Several case studies illustrate the practical applications of compounds related to this compound:

- Stabilization of Telomeric DNA : Research demonstrated that pyridine-furan derivatives could stabilize telomeric G-quadruplex structures in vitro. This stabilization is crucial for developing new anticancer therapies targeting telomere maintenance mechanisms .

- In Vivo Efficacy Against Inflammation : A study assessing the anti-inflammatory effects of similar compounds showed significant reductions in inflammatory markers in animal models, suggesting that these compounds could serve as effective NSAIDs .

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can engage in π-π stacking or hydrogen bonding with target proteins, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Cyclohexyl Group

Fluorinated Pyrimidine Analog (BK79387)

- Structure : Replaces the pyridin-2-yloxy group with a 5-fluoropyrimidin-2-yloxy group.

- Molecular Formula : C₁₇H₂₀FN₃O₃ (MW: 333.3574) .

- Pyrimidine’s larger aromatic system may alter π-π stacking interactions in biological targets.

Piperazine-Modified Cyclohexyl Derivatives

- Example : (1R,4R)-N,N-Dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (286) .

- Structure: Features a dibenzylamino group and a methylpiperazine substituent.

- Implications: The basic piperazine group improves water solubility, which contrasts with the target compound’s pyridin-2-yloxy group, likely more lipophilic. Dibenzylamino groups may confer steric bulk, affecting membrane permeability.

Core Heterocycle Variations

Benzodiazole Derivative (BF41493)

- Structure : Replaces the furan-3-carboxamide with a 2-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole core .

- Molecular Formula : C₁₆H₁₄N₄S (MW: 294.3742).

- The benzodiazole-imidazopyridine system may target kinases or G-protein-coupled receptors (GPCRs), differing from the furan carboxamide’s putative targets.

Chlorophenyl-Phenyl Carbamoyloxy Analog

Data Table: Key Structural and Molecular Comparisons

Research Findings and Implications

- Fluorine Substitution : Fluorinated analogs like BK79387 may exhibit prolonged half-lives due to resistance to oxidative metabolism, a common strategy in drug design .

- Heterocycle Diversity : The benzodiazole derivative (BF41493) highlights how core heterocycle changes can shift therapeutic targets, e.g., from furan-based anti-inflammatory agents to benzodiazole-derived antivirals .

- Stereochemical Impact : The (1r,4r) configuration in the target compound likely optimizes spatial alignment for receptor binding, contrasting with inactive or less potent stereoisomers .

Biological Activity

2,5-Dimethyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This indicates that it consists of a furan ring substituted with a carboxamide group and a pyridine moiety linked through a cyclohexyl group. The presence of the dimethyl groups contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in signal transduction pathways, particularly those related to cancer cell proliferation and survival.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases and phosphatases. For instance, the compound's structural analogs have shown activity against the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular growth and differentiation .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against several cancer cell lines. The following table summarizes the findings from various studies:

| Cell Line | IC50 (µM) | Study Reference |

|---|---|---|

| A549 (Lung Cancer) | 6.26 ± 0.33 | |

| HCC827 (Lung Cancer) | 6.48 ± 0.11 | |

| NCI-H358 (Lung Cancer) | 20.46 ± 8.63 |

These results indicate that the compound has a potent inhibitory effect on lung cancer cell lines, suggesting its potential as an antitumor agent.

Antiviral Activity

In addition to its antitumor properties, there is emerging evidence supporting the antiviral activity of this compound. Studies have shown that related compounds can inhibit viral replication through mechanisms involving interference with viral enzymes . However, specific data on the antiviral efficacy of this compound remains limited and warrants further investigation.

Case Studies

Case Study 1: In Vitro Efficacy against Lung Cancer

A study evaluated the cytotoxic effects of this compound on A549 and HCC827 cells using MTS assays. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 6 µM .

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism of action through which this compound exerts its biological effects. The study revealed that it induces apoptosis in cancer cells via caspase activation pathways, contributing to its antitumor efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.